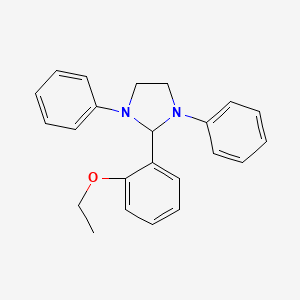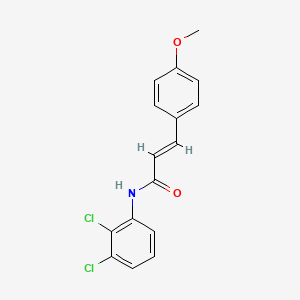![molecular formula C29H22ClN3O3 B11690174 (5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11690174.png)
(5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-{[1-(bifenil-4-il)-2,5-dimetil-1H-pirrol-3-il]metilideno}-3-(4-clorofenil)-6-hidroxipirimidina-2,4(3H,5H)-diona es un complejo compuesto orgánico con una estructura única que combina múltiples anillos aromáticos y heterocíclicos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-{[1-(bifenil-4-il)-2,5-dimetil-1H-pirrol-3-il]metilideno}-3-(4-clorofenil)-6-hidroxipirimidina-2,4(3H,5H)-diona típicamente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de los intermediarios de bifenilo y pirrol, seguido de su condensación con aldehídos y cetonas apropiados en condiciones controladas. El paso final a menudo implica ciclización e hidroxilación para lograr la estructura deseada de pirimidina-diona.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas escalables que utilizan química de flujo continuo y reactores automatizados para garantizar un alto rendimiento y pureza. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la eficiencia del proceso de producción.
Aplicaciones Científicas De Investigación
(5Z)-5-{[1-(bifenil-4-il)-2,5-dimetil-1H-pirrol-3-il]metilideno}-3-(4-clorofenil)-6-hidroxipirimidina-2,4(3H,5H)-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-{[1-(bifenil-4-il)-2,5-dimetil-1H-pirrol-3-il]metilideno}-3-(4-clorofenil)-6-hidroxipirimidina-2,4(3H,5H)-diona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a una cascada de eventos bioquímicos que resultan en sus efectos observados. Las vías y las interacciones moleculares exactas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- 2-Fluorodesclorocetarina
Singularidad
(5Z)-5-{[1-(bifenil-4-il)-2,5-dimetil-1H-pirrol-3-il]metilideno}-3-(4-clorofenil)-6-hidroxipirimidina-2,4(3H,5H)-diona se destaca por su combinación única de anillos aromáticos y heterocíclicos, que confieren propiedades químicas y biológicas específicas. Su estructura permite diversas modificaciones químicas, lo que la convierte en un compuesto versátil para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-{[1-(bifenil-4-il)-2,5-dimetil-1H-pirrol-3-il]metilideno}-3-(4-clorofenil)-6-hidroxipirimidina-2,4(3H,5H)-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos.
Reducción: El compuesto puede reducirse para formar alcoholes o aminas.
Sustitución: Los átomos de halógeno pueden sustituirse con otros grupos funcionales, como grupos alquilo o arilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes como diclorometano o etanol, y catalizadores para facilitar las reacciones.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden resultar en una variedad de derivados funcionalizados.
Propiedades
Fórmula molecular |
C29H22ClN3O3 |
|---|---|
Peso molecular |
496.0 g/mol |
Nombre IUPAC |
(5Z)-1-(4-chlorophenyl)-5-[[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H22ClN3O3/c1-18-16-22(19(2)32(18)24-12-8-21(9-13-24)20-6-4-3-5-7-20)17-26-27(34)31-29(36)33(28(26)35)25-14-10-23(30)11-15-25/h3-17H,1-2H3,(H,31,34,36)/b26-17- |
Clave InChI |
KAPPXOMFUXQHDL-ONUIUJJFSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide](/img/structure/B11690091.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B11690099.png)

![(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690108.png)
![2-hydroxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11690120.png)
![(5Z)-3-cyclohexyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690122.png)


![Propyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B11690137.png)
![(5Z)-3-(3-Methylphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690142.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11690176.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11690181.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690188.png)
